2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide
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Overview
Description
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: The pyrazole rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine and methyl groups on the pyrazole ring play a crucial role in determining the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)pyridazine
- 2-(4-bromo-1H-pyrazol-1-yl)acetate
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
Uniqueness
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide is unique due to its dual pyrazole rings, which provide distinct electronic and steric properties.
Properties
Molecular Formula |
C13H18BrN5O |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C13H18BrN5O/c1-9-12(14)8-19(16-9)10(2)13(20)17(3)6-11-5-15-18(4)7-11/h5,7-8,10H,6H2,1-4H3 |
InChI Key |
PMNOUQMPONQZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)N(C)CC2=CN(N=C2)C |
Origin of Product |
United States |
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